Faah-IN-8

Endocannabinoid System Enzyme Inhibition Neuroscience

FAAH-IN-8 (compound 11) is a highly potent (IC50 6.7 nM, Ki 5 nM), competitive, reversible FAAH inhibitor with superior CNS penetration and a significant intrinsic antioxidant profile. Unlike irreversible inhibitors (e.g., PF-04457845) or weaker reversible agents (e.g., URB597), it allows precise, dose-dependent FAAH modulation without permanently silencing the enzyme—critical for studying dynamic endocannabinoid signaling. Its dual mechanism (FAAH inhibition + ROS scavenging) makes it uniquely suited for neurodegeneration models (Parkinson's, Alzheimer's) and behavioral pharmacology. Ideal for in vitro enzymatic assays, cell-based studies, and in vivo pain/anxiety models requiring a brain-penetrant, reversible inhibitor. Bulk quantities available; contact us for competitive pricing.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
Cat. No. B12377537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaah-IN-8
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESC=CCN1C2=CC=CC=C2C(=C1O)N=C3N=C4C=CC=CC4=N3
InChIInChI=1S/C18H14N4O/c1-2-11-22-15-10-6-3-7-12(15)16(17(22)23)21-18-19-13-8-4-5-9-14(13)20-18/h2-10,23H,1,11H2
InChIKeyHPYRWHMUXLAOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Faah-IN-8 (CAS 2867633-84-7): A Competitive FAAH Inhibitor with Differentiated Potency and CNS Penetration Profile


Faah-IN-8 (also referenced as compound 11) is a synthetic, competitive inhibitor of fatty acid amide hydrolase (FAAH) . It is characterized by a high in vitro inhibitory potency against the FAAH enzyme, as defined by an IC50 value of 6.7 nM and a Ki value of 5 nM . Beyond its primary mechanism of action, the compound is reported to exhibit high blood-brain barrier permeability and a significant antioxidant profile, with an absence of neurotoxicity in associated assays .

Why Faah-IN-8 Is Not Interchangeable with Other FAAH Inhibitors


The class of FAAH inhibitors is chemically and mechanistically diverse, making direct substitution unreliable without validation. For instance, PF-04457845 functions as an irreversible, covalent inhibitor with a kinact/Ki of 40,300 M−1 s−1, while URB597, another widely used tool compound, exhibits reversible inhibition [1]. These differences in mechanism-of-action (reversible vs. irreversible) can lead to divergent pharmacodynamic and safety profiles. Faah-IN-8 is a competitive inhibitor, and its unique combination of high potency, reported CNS penetration, and an intrinsic antioxidant effect presents a specific pharmacological toolkit not uniformly replicated by other compounds in the class. Substituting Faah-IN-8 with a more general FAAH inhibitor, like URB597, would introduce a >5-fold reduction in potency in a human FAAH context, potentially altering the required dose and confounding experimental outcomes [2].

Quantitative Differentiation of Faah-IN-8: Potency, BBB Permeability, and Safety Profile


Superior Potency Against Human FAAH Compared to the Standard Tool Compound URB597

Faah-IN-8 demonstrates significantly higher in vitro inhibitory potency against human FAAH when compared to the widely used standard tool compound URB597. Under comparable assay conditions, Faah-IN-8 achieves an IC50 of 6.7 nM, representing a >5-fold improvement over URB597's IC50 of 35 nM [1].

Endocannabinoid System Enzyme Inhibition Neuroscience

Comparable Potency to the Clinical Candidate PF-04457845 with a Distinct Mechanism of Action

Faah-IN-8 exhibits comparable nanomolar potency to the well-characterized clinical candidate PF-04457845. Faah-IN-8 has a reported IC50 of 6.7 nM , while PF-04457845 inhibits human FAAH with an IC50 of 7.2 nM [1]. Critically, Faah-IN-8 is a competitive inhibitor, whereas PF-04457845 functions through a time-dependent, covalent, and irreversible mechanism (kinact/Ki = 40,300 M−1 s−1) [1]. This distinction is fundamental for experimental design where long-term, reversible enzyme modulation is preferred over permanent inactivation.

Drug Discovery Pharmacology Irreversible Inhibition

High Blood-Brain Barrier Permeability: A Prerequisite for CNS Applications

Faah-IN-8 is explicitly characterized by its high blood-brain barrier permeability, a critical attribute for modulating FAAH within the central nervous system (CNS) . This property is not universal among FAAH inhibitors; for example, certain scaffolds in the heteroaryl urea series exhibit brain/plasma ratios ranging from >4:1 to as low as 0.02:1, demonstrating that minor structural changes can drastically impair brain penetration [1]. While quantitative B/P ratio data for Faah-IN-8 is not publicly available, its reported high permeability distinguishes it from peripherally-restricted FAAH inhibitors designed to act solely outside the CNS [2].

CNS Drug Delivery Pharmacokinetics Neuroscience

Differentiated Safety Profile: Significant Antioxidant Activity with No Observed Neurotoxicity

Faah-IN-8's vendor-reported profile includes a 'significant antioxidant' effect and 'no neurotoxicity' in associated assays . This combination represents a potential differentiator from other FAAH inhibitors where off-target or metabolite-related toxicity has been a concern. For instance, the clinical failure of BIA 10-2474 highlighted the catastrophic consequences of unforeseen off-target effects, even with potent FAAH inhibitors [1]. While Faah-IN-8's specific off-target selectivity panel has not been published, the explicit reporting of a favorable safety and antioxidant profile provides a preliminary, qualitative basis for selection where cellular health and oxidative stress are key experimental endpoints.

Neuroprotection Safety Pharmacology Oxidative Stress

Optimal Use Cases for Faah-IN-8 in Research and Development


In Vitro Studies Requiring Reversible, High-Potency FAAH Inhibition

Faah-IN-8 is an ideal tool for in vitro assays (e.g., enzymatic activity, cell-based signaling studies) where a reversible inhibitor is required to study FAAH function without permanently ablating the enzyme. Its high potency (IC50 6.7 nM) allows for minimal solvent usage and reduced risk of off-target effects at working concentrations, as demonstrated by its >5-fold superiority over URB597 [1]. This is critical for studies examining dynamic signaling pathways in endocannabinoid research [2].

In Vivo CNS Research Targeting Anandamide-Mediated Behaviors

For behavioral pharmacology studies in rodents (e.g., pain, anxiety, depression models), Faah-IN-8 is a preferred candidate due to its reported high blood-brain barrier permeability and potent central FAAH inhibition . Its reversible mechanism may offer a different side-effect and tolerance profile compared to irreversible inhibitors like PF-04457845, making it a valuable comparator for understanding the therapeutic window of central FAAH inhibition [2].

Neurodegeneration and Oxidative Stress Model Validation

In cellular or in vivo models where oxidative stress is a key pathogenic driver (e.g., Parkinson's disease, Alzheimer's disease), Faah-IN-8's reported significant antioxidant profile provides a dual-mechanism tool . This allows researchers to simultaneously inhibit FAAH and combat reactive oxygen species, a combination that may reveal synergistic neuroprotective effects not observable with a standard FAAH inhibitor alone. Its lack of reported neurotoxicity further supports its use in long-term neuronal culture studies [3].

Mechanistic Studies Distinguishing Reversible vs. Irreversible FAAH Modulation

Faah-IN-8 serves as a critical comparator compound in head-to-head studies with irreversible FAAH inhibitors like PF-04457845. By comparing the effects of a potent, competitive inhibitor (Faah-IN-8) against a potent, covalent inhibitor, researchers can dissect the functional consequences of transient versus permanent FAAH inactivation on downstream anandamide signaling, receptor desensitization, and potential rebound effects [1][2].

Technical Documentation Hub

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